Bis(4-octylphenyl)amine

Catalog No.
S589264
CAS No.
101-67-7
M.F
C28H43N
M. Wt
393.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-octylphenyl)amine

CAS Number

101-67-7

Product Name

Bis(4-octylphenyl)amine

IUPAC Name

4-octyl-N-(4-octylphenyl)aniline

Molecular Formula

C28H43N

Molecular Weight

393.6 g/mol

InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3

InChI Key

QAPVYZRWKDXNDK-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC

Bis(4-octylphenyl)amine, also known as 4,4'-dioctyldiphenylamine, is an organic compound classified under aromatic amines. Its structure consists of two diphenylamine groups connected by octyl chains at the para position of each benzene ring. This compound typically appears as a white to light yellow, waxy solid at room temperature and has a molecular formula of C28H43NC_{28}H_{43}N with a molecular weight of approximately 393.65 g/mol .

  • Acute Toxicity: ODP is considered to have low acute toxicity by oral and dermal exposure. However, inhalation exposure data is limited.
  • Skin Irritation: ODP may cause mild skin irritation.
  • Environmental Impact: ODP is persistent in the environment and may have potential for bioaccumulation.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling ODP, including gloves, safety glasses, and respiratory protection if necessary.
  • Handle in a well-ventilated area.
  • Dispose of waste according to local regulations.

Organic Synthesis:

  • One of the primary applications of 4,4'-Dioctyldiphenylamine is as a reaction intermediate or catalyst in organic synthesis. Its Lewis base nature allows it to form complexes with Lewis acids, facilitating various reactions []. This makes it valuable for synthesizing a diverse range of organic compounds, including dyes and polymers [].

Surfactant Production:

  • 4,4'-Dioctyldiphenylamine plays a crucial role in the production of surfactants. These amphiphilic molecules are vital components in detergents, emulsifiers, and wetting agents []. Its ability to interact with both polar and nonpolar materials makes it suitable for creating these essential surface-active agents.

Polyurethane and Polyurea Synthesis:

  • The research field of polymer science also utilizes 4,4'-Dioctyldiphenylamine. It serves as a catalyst or promoter in the synthesis of polyurethanes and polyureas []. These polymers find extensive applications in various sectors, including insulation, adhesives, and sealants.

Safety Considerations:

  • While research using 4,4'-Dioctyldiphenylamine offers valuable scientific insights, proper safety measures are crucial. The National Toxicology Program (NTP) highlights its potential reactivity with oxidizing agents and incompatibility with specific compounds []. Additionally, research suggests limited evidence for its mutagenic or carcinogenic potential [, ]. However, it's essential to follow appropriate handling and disposal guidelines established by relevant safety organizations.

  • Oxidation: It can react with oxidizing agents such as hydrogen peroxide and potassium permanganate to form corresponding oxides.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield amines.
  • Substitution Reactions: It undergoes substitution reactions with halogenated organics, peroxides, and phenols, leading to various substituted derivatives .

These reactions often involve exothermic processes, particularly when neutralizing acids to form salts and water .

The synthesis of Bis(4-octylphenyl)amine typically involves the alkylation of diphenylamine with octanol. This process is catalyzed by Lewis acids like aluminum chloride. The general steps include:

  • Heating aniline and octanol in a reactor.
  • Adding the catalyst.
  • Cooling the reaction mixture and filtering out the catalyst.
  • Purifying the product through distillation and washing with solvents .

In industrial settings, these steps are scaled up while maintaining strict controls over raw material quality and reaction conditions to ensure high purity and yield .

Bis(4-octylphenyl)amine is utilized across various industries due to its stabilizing properties:

  • Polymer Science: Acts as a stabilizer in plastics and rubber formulations.
  • Corrosion Inhibition: Functions as an antioxidant and corrosion inhibitor in lubricants and coatings.
  • Biological Research: Investigated for potential uses in drug formulations due to its antioxidant capabilities .

Interaction studies indicate that Bis(4-octylphenyl)amine may be incompatible with certain chemicals such as isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. These interactions can lead to hazardous conditions or reduced effectiveness in applications where stability is critical .

Several compounds share structural similarities with Bis(4-octylphenyl)amine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Bis(4-nonylphenyl)amineC30H49NC_{30}H_{49}NLonger nonyl chains; potentially different solubility.
Bis(4-decylphenyl)amineC32H53NC_{32}H_{53}NEven longer alkyl chains; higher molecular weight.
DiphenylamineC12H15NC_{12}H_{15}NLacks alkyl substituents; simpler structure; fewer applications.
N,N-Diethyl-p-phenylenediamineC16H22N2C_{16}H_{22}N_2Contains diamine functionality; different reactivity profile.

Bis(4-octylphenyl)amine is unique due to its specific combination of properties that make it particularly effective as an antioxidant and stabilizer in various industrial applications .

Direct Amination Synthesis Routes

Direct amination represents a fundamental approach for synthesizing bis(4-octylphenyl)amine through the formation of carbon-nitrogen bonds without intermediate functional group transformations [7]. These methodologies involve the direct introduction of octylphenyl groups onto an amine nitrogen center through various mechanistic pathways.

Alkene-Based Direct Amination

The direct amination using alkenes as electrophilic partners has emerged as a significant synthetic route [11]. This approach utilizes the reactivity of 4-octylphenyl-substituted alkenes in the presence of primary amines under catalytic conditions. Ruthenium-based catalysts have demonstrated particular efficacy in promoting these transformations, with typical reaction conditions involving temperatures of 150-180°C and reaction times of 2-6 hours [11]. The mechanism proceeds through initial coordination of the alkene to the metal center, followed by nucleophilic attack by the amine and subsequent reductive elimination to form the desired carbon-nitrogen bond [11].

Alcohol Dehydrogenation Pathways

Alcohol dehydrogenation represents an alternative direct amination strategy where 4-octylphenyl alcohols serve as precursors [17]. This methodology employs the principle of acceptorless dehydrogenation, where alcohols are converted to corresponding aldehydes or ketones in situ, which then undergo reductive amination with appropriate amine partners [17]. The process typically requires temperatures of 120-160°C and utilizes heterogeneous catalysts such as supported ruthenium or cobalt species [37]. The reaction mechanism involves initial dehydrogenation of the alcohol to generate the carbonyl intermediate, followed by imine formation and subsequent hydrogenation to yield the final amine product [17].

Reaction Optimization Parameters

Optimization studies have revealed that molar ratios of reactants significantly influence product formation [30]. The optimal diphenylamine to octanol ratio ranges from 1:1.5 to 1:2.5, depending on the specific reaction conditions employed [30]. Temperature control proves critical, with optimal ranges typically falling between 110-200°C for most direct amination protocols [30]. Catalyst loading generally requires 2-15 mole percent to achieve acceptable conversion rates while maintaining selectivity [30].

Alkylation of Diphenylamine Processes

The alkylation of diphenylamine represents the most extensively studied synthetic approach for bis(4-octylphenyl)amine preparation [4] [9] [10]. This methodology involves the electrophilic substitution of hydrogen atoms on the aromatic rings of diphenylamine with octyl groups through Friedel-Crafts alkylation chemistry.

Friedel-Crafts Alkylation Mechanisms

The classical Friedel-Crafts alkylation employs aluminum chloride as the Lewis acid catalyst [4] [21] [22]. The reaction mechanism proceeds through several distinct steps: initial coordination of the Lewis acid to the alkyl halide or alcohol, formation of a carbocation intermediate, electrophilic attack on the aromatic ring, and final deprotonation to restore aromaticity [21] [22]. The carbocation intermediate can undergo rearrangements to form more stable secondary or tertiary carbocations, which influences the regioselectivity of the alkylation process [22] [27].

Industrial implementations utilize diisobutylene as the alkylating agent in the presence of aluminum chloride catalyst [4] [9]. Reaction conditions typically involve temperatures of 140-160°C with catalyst loadings of 5-30 weight percent relative to diphenylamine [4] [9]. The process requires careful control of water content, as aluminum chloride exhibits high sensitivity to moisture, leading to catalyst deactivation [9].

Reaction Kinetics and Selectivity

Kinetic studies have demonstrated that the alkylation reaction follows second-order kinetics with respect to diphenylamine concentration [30]. The reaction rate increases substantially with temperature, with activation energies typically ranging from 45-65 kilojoules per mole [30]. Selectivity toward the desired 4,4'-dioctyl substitution pattern depends critically on reaction temperature, with lower temperatures favoring mono-alkylation and higher temperatures promoting polyalkylation [30].

The effect of alkyl chain length on reaction rates has been systematically investigated [30]. Isobutylene demonstrates the highest reactivity, followed by diisobutylene, while longer chain alkenes such as nonene exhibit significantly reduced reactivity [30]. This reactivity trend correlates with the stability of the intermediate carbocation species formed during the electrophilic substitution process [30].

Industrial Process Optimization

Large-scale production employs continuous alkylation processes with optimized temperature profiles [30]. The reaction typically initiates at 200°C to achieve rapid diphenylamine conversion, followed by gradual temperature reduction to 110°C over 360 minutes [30]. This temperature programming strategy maximizes conversion while minimizing the formation of undesirable coupling products [30]. The molar ratio of diisobutylene to diphenylamine is maintained at 2.5:1 to 3.5:1 to ensure complete conversion [30].

Catalytic Approaches to Synthesis

Catalytic methodologies have evolved to address limitations associated with traditional alkylation processes, particularly regarding environmental concerns and reaction selectivity [34] [35] [38].

Zeolite-Based Catalysis

Zeolite catalysts have emerged as environmentally benign alternatives to conventional Lewis acids [34] [35]. Beta zeolites, characterized by their three-dimensional pore structure and strong acidity, demonstrate exceptional performance in liquid-phase alkylation reactions [38]. The zeolite framework provides shape selectivity, favoring the formation of linear alkylated products while suppressing branched isomers [35].

Reaction conditions for zeolite-catalyzed alkylation typically involve temperatures of 110-200°C with catalyst loadings of 1-10 weight percent [34] [35]. The heterogeneous nature of zeolite catalysts facilitates product separation and catalyst recovery, making the process more economically attractive for industrial applications [35]. Zeolite Beta exhibits particular advantages in terms of catalyst lifetime, maintaining activity for extended periods compared to other zeolite types [38].

Solid Acid Catalysis

Solid acid catalysts, including acidic clays and modified silicates, provide alternative pathways for diphenylamine alkylation [9] [36]. Acid-activated clays demonstrate catalytic activity comparable to aluminum chloride while offering advantages in terms of environmental impact and product purification [9]. The catalytic activity correlates with surface acidity, which can be controlled through acid treatment conditions [36].

Palygorskite and similar clay minerals, when subjected to acid activation, generate strong Brønsted acid sites suitable for alkylation reactions [36]. The catalyst preparation involves treatment with mineral acids to remove exchangeable cations and create additional acid sites [36]. Optimal acid treatment conditions typically involve hydrochloric acid concentrations of 1-3 molar at temperatures of 80-100°C [36].

Transition Metal Catalysis

Transition metal catalysts offer unique advantages in terms of reaction selectivity and mild reaction conditions [37] [40]. Cobalt-based catalysts supported on silica demonstrate high activity for reductive amination reactions relevant to bis(4-octylphenyl)amine synthesis [37]. The mechanism involves hydrogen-mediated pathways where nitrile precursors are reduced to primary amines under mild conditions [37].

Nickel catalysts supported on aluminum oxide have shown promise for direct synthesis from alcohols and ammonia [40]. The catalytic system requires the presence of both acidic and basic sites on the support surface to achieve optimal performance [40]. Reaction conditions typically involve temperatures of 100-160°C with hydrogen pressures of 1-5 atmospheres [40].

Iron-Based Catalytic Systems

Iron perchlorate hydrate has been identified as an effective catalyst for multi-component synthesis reactions [3] [32]. The catalyst demonstrates particular efficacy in promoting carbon-carbon and carbon-nitrogen bond formation under relatively mild conditions [32]. Optimal reaction conditions involve iron catalyst loadings of 2-10 mole percent with reaction temperatures of 50-90°C [32].

The mechanism involves iron-mediated oxidation processes that facilitate the formation of reactive intermediates [32]. The catalyst system tolerates a wide range of functional groups and demonstrates excellent recyclability [32]. Reaction optimization studies indicate that the toluene to acetic acid solvent ratio significantly influences product yield, with 1:1 ratios providing optimal results [32].

Green and Sustainable Synthetic Strategies

The development of environmentally sustainable synthetic methodologies has become increasingly important for bis(4-octylphenyl)amine production [13] [15] [17] [20].

Electrochemical Synthesis Methods

Electrochemical approaches provide atom-economical pathways for amine synthesis while eliminating the need for stoichiometric oxidants or reductants [13] [45]. The electrochemical generation of reactive intermediates enables selective carbon-nitrogen bond formation under mild conditions [13]. Typical reaction conditions involve aqueous or mixed aqueous-organic solvents with applied potentials of 2-4 volts [13] [45].

The mechanism involves anodic oxidation of diphenylamine derivatives to generate quinonediimine intermediates, which subsequently undergo nucleophilic addition with octyl-containing nucleophiles [13]. This approach eliminates toxic reagents and solvents while providing high selectivity toward the desired substitution pattern [13]. Product isolation involves simple precipitation or extraction procedures [13].

Microwave-Assisted Synthesis

Microwave heating represents a significant advancement in synthetic efficiency for amine preparation [41] [42]. The enhanced heating rates and selective molecular heating effects reduce reaction times from hours to minutes while maintaining or improving product yields [41] [42]. Typical microwave conditions involve temperatures of 80-120°C with reaction times of 10-60 minutes [41].

The mechanism of microwave acceleration involves direct coupling of electromagnetic energy with polar molecules, leading to rapid and uniform heating [42]. This heating mode minimizes thermal decomposition pathways while promoting desired reaction channels [42]. Solvent-free conditions are often possible, further enhancing the environmental profile of the synthesis [41].

Deep Eutectic Solvent Systems

Deep eutectic solvents represent innovative reaction media that combine environmental benefits with enhanced reactivity [15]. These solvents, formed by combining hydrogen bond donors and acceptors, provide unique solvent properties while maintaining low toxicity and biodegradability [15]. Typical deep eutectic solvent compositions involve organic salts combined with carboxylic acids or alcohols in specific molar ratios [15].

Gentisic acid-based deep eutectic solvents have demonstrated particular effectiveness for amine synthesis reactions [15]. The solvent system provides both catalytic activity and reaction medium functionality, eliminating the need for additional catalysts [15]. Reaction rates in deep eutectic solvents are typically 20-48 times faster than conventional heating methods [15].

Ultrasound-Promoted Reactions

Ultrasonic irradiation offers unique advantages for promoting chemical transformations through cavitation effects [19] [44] [46]. The acoustic cavitation generates localized high-temperature and high-pressure conditions that accelerate reaction rates [46]. Typical ultrasonic conditions involve frequencies of 20-40 kilohertz with power densities of 50-250 watts [46].

The mechanism involves the formation and collapse of cavitation bubbles, which create transient hot spots with temperatures exceeding 1000°C [44]. These extreme conditions promote bond breaking and formation processes while maintaining bulk solution temperatures below 100°C [44]. The method demonstrates particular effectiveness for aromatic substitution reactions relevant to octylphenylamine synthesis [44].

Comparative Environmental Assessment

Comprehensive environmental assessments using green chemistry metrics demonstrate significant advantages for sustainable synthetic approaches [20]. Life cycle assessment studies indicate that electrochemical and microwave-assisted methods reduce energy consumption by 40-70% compared to conventional heating [20]. Solvent usage can be reduced by 60-90% through implementation of deep eutectic solvent systems [20].

Physical Description

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992)
DryPowde

Color/Form

LIGHT TAN POWDER

XLogP3

11.6

Flash Point

415 °F (NTP, 1992)

Vapor Density

1.01 (NTP, 1992) (Relative to Air)

Density

0.99

Melting Point

205 to 207 °F (NTP, 1992)
80-90 °C

UNII

28396EFO9I

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 24 of 111 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 87 of 111 companies with hazard statement code(s):;
H411 (97.7%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

101-67-7
26603-23-6

Wikipedia

4,4'-dioctyldiphenylamine

Methods of Manufacturing

SELF-CONDENSATION OF P-OCTYLANILINE IN THE PRESENCE OF MINERAL ACIDS, EG, HYDROCHLORIC ACID

General Manufacturing Information

All other chemical product and preparation manufacturing
Rubber product manufacturing
Benzenamine, 4-octyl-N-(4-octylphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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